molecular formula C10H11ClFN5O3 B1669196 Clofarabine CAS No. 123318-82-1

Clofarabine

Cat. No. B1669196
M. Wt: 303.68 g/mol
InChI Key: WDDPHFBMKLOVOX-IETYGKGOSA-N
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Description

Clofarabine is a purine nucleoside antimetabolite used to treat acute lymphoblastic leukemia (ALL), a cancer of the white blood cells, in patients who have already used at least two other cancer medicines . It is marketed as Clolar in the U.S. and Canada, or Evoltra in Europe, Australia, and New Zealand .


Synthesis Analysis

Clofarabine is synthesized starting from 2-chloroadenosine, through a reaction cascade comprising steps of enzymatic transglycosylation, benzoylation, isomerization, sulfonate ester formation (i.e., sulfonylation), fluorination, and deprotection . This method results in high yield production of clofarabine without the concomitant formation of undesired stereoisomers .


Molecular Structure Analysis

Clofarabine is a purine nucleoside antimetabolite that differs from other purine nucleoside analogs by the presence of a chlorine in the purine ring and a fluorine in the ribose moiety .


Chemical Reactions Analysis

Clofarabine is metabolized intracellularly to the active 5’-monophosphate metabolite by deoxycytidine kinase and 5’-triphosphate metabolite by mono- and di-phospho-kinases .

Scientific Research Applications

Efficacy in Pediatric Acute Lymphoblastic Leukemia

Clofarabine has demonstrated effectiveness as a single agent in pediatric patients with refractory or relapsed acute lymphoblastic leukemia (ALL). A study found a 30% response rate in pediatric patients, allowing some to proceed to hematopoietic stem-cell transplantation (HSCT) (Jeha et al., 2006).

Pharmacological Mechanisms

Clofarabine acts by inhibiting DNA synthesis and ribonucleotide reductase, and inducing apoptosis. It is effective against various leukemia subtypes and is being tested in combination therapies for both leukemias and solid tumors (Zhenchuk et al., 2009).

Role in Combination Therapies

Studies have explored clofarabine in combination with cytarabine (ara-C) for treating relapsed acute leukemias. The combination is considered safe and active, with cellular pharmacology supporting the biochemical modulation strategy (Faderl et al., 2005).

Modulation of Cytarabine Triphosphate

Clofarabine modulates cytarabine triphosphate accumulation in myeloid leukemia cells, resulting in synergistic cell kill. This suggests its potential for clinical trials in combination regimens for AML patients (Cooper et al., 2005).

Use in Pediatric Patients

Clofarabine has shown efficacy in pediatric patients with acute lymphoblastic leukemia, with common adverse events being hematologic and gastrointestinal (Curran & Perry, 2005).

Application in Solid Tumors

Clofarabine has been tested in preclinical studies for solid tumors. For instance, it showed anti-angiogenic activity in endothelial cells, suggesting its potential role against solid tumors (Roy et al., 2006).

Radiosensitizing Properties

Clofarabine has demonstrated radiosensitizing effects both in vitro and in vivo by interfering with the DNA damage response, highlighting its potential in combination with radiotherapy for cancer treatment (Cariveau et al., 2008).

Oral Administration in Myelodysplastic Syndrome

Oralclofarabine has been evaluated for efficacy and toxicity in patients with higher-risk myelodysplastic syndrome (MDS). With a response rate of 43%, it presents a promising option for patients with higher-risk MDS, especially considering its relatively better toxicity profile at lower doses (Faderl et al., 2009).

Effect on Breast Cancer Cell Lines

Clofarabine has shown apoptotic and cytotoxic effects on the T47D breast cancer cell line in a time and dose-dependent manner, making it a potential candidate for breast cancer therapy (Rahmati-Yamchi et al., 2015).

Potential for Cytoreduction Prior to Transplantation

A study has shown the feasibility and anti-leukemic activity of clofarabine for cytoreduction followed by conditioning for haploidentical hematopoietic stem cell transplantation in patients with non-remission acute leukemia (Tischer et al., 2013).

Pharmacokinetic Impact on Toxicity and Efficacy

Research has revealed that higher clofarabine exposure is associated with increased liver toxicity without impacting anti-leukemic efficacy. This underscores the importance of individualized dosing based on pharmacokinetic parameters (Büttner et al., 2017).

Nursing Considerations for Outpatient Management

Clofarabine's most frequent side effects include gastrointestinal issues, myelosuppression, hepatotoxicity, renal dysfunction, and anorexia. Proper monitoring and patient education are crucial for its optimal outpatient management in adult leukemia patients (Dressel et al., 2011)

Safety And Hazards

Clofarabine can pose a health hazard to caregivers. All caregivers should take safety precautions while giving this drug . It can cause life-threatening side effects including serious infections, bleeding, or harm to your liver or kidneys .

Future Directions

Clofarabine is being studied in the treatment of other types of cancer . Its potential use in acute myeloid leukemia (AML) and juvenile myelomonocytic leukemia (JMML) has been investigated .

properties

IUPAC Name

(2R,3R,4S,5R)-5-(6-amino-2-chloropurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFN5O3/c11-10-15-7(13)5-8(16-10)17(2-14-5)9-4(12)6(19)3(1-18)20-9/h2-4,6,9,18-19H,1H2,(H2,13,15,16)/t3-,4+,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDDPHFBMKLOVOX-AYQXTPAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046437
Record name Clofarabine
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Molecular Weight

303.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Clofarabine
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Solubility

4.89e+00 g/L
Record name Clofarabine
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Mechanism of Action

Clofarabine is metabolized intracellularly to the active 5'-monophosphate metabolite by deoxycytidine kinase and 5'-triphosphate metabolite by mono- and di-phospho-kinases. This metabolite inhibits DNA synthesis through an inhibitory action on ribonucleotide reductase, and by terminating DNA chain elongation and inhibiting repair through competitive inhibition of DNA polymerases. This leads to the depletion of the intracellular deoxynucleotide triphosphate pool and the self-potentiation of clofarabine triphosphate incorporation into DNA, thereby intensifying the effectiveness of DNA synthesis inhibition. The affinity of clofarabine triphosphate for these enzymes is similar to or greater than that of deoxyadenosine triphosphate. In preclinical models, clofarabine has demonstrated the ability to inhibit DNA repair by incorporation into the DNA chain during the repair process. Clofarabine 5'-triphosphate also disrupts the integrity of mitochondrial membrane, leading to the release of the pro-apoptotic mitochondrial proteins, cytochrome C and apoptosis-inducing factor, leading to programmed cell death.
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Product Name

Clofarabine

CAS RN

123318-82-1
Record name Clofarabine
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Record name (2R,3R,4S,5R)-5-(6-amino-2-chloro-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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